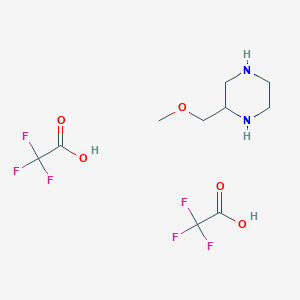
2-(Methoxymethyl)piperazine bis(2,2,2-trifluoroacetate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methoxymethyl)piperazine bis(2,2,2-trifluoroacetate) is a chemical compound that features a piperazine ring substituted with a methoxymethyl group and two trifluoroacetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)piperazine bis(2,2,2-trifluoroacetate) typically involves the reaction of 2-(Methoxymethyl)piperazine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{2-(Methoxymethyl)piperazine} + 2 \text{Trifluoroacetic anhydride} \rightarrow \text{2-(Methoxymethyl)piperazine bis(2,2,2-trifluoroacetate)} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethyl)piperazine bis(2,2,2-trifluoroacetate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoroacetate groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperazine derivatives.
Scientific Research Applications
2-(Methoxymethyl)piperazine bis(2,2,2-trifluoroacetate) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of biological systems and as a building block for bioactive molecules.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Methoxymethyl)piperazine bis(2,2,2-trifluoroacetate) involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The trifluoroacetate groups may enhance the compound’s stability and bioavailability, contributing to its overall effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxybenzyl)piperazine bis(2,2,2-trifluoroacetate): Similar in structure but with a methoxybenzyl group instead of a methoxymethyl group.
2-Methylpiperazine: Lacks the trifluoroacetate groups and has different chemical properties.
Uniqueness
2-(Methoxymethyl)piperazine bis(2,2,2-trifluoroacetate) is unique due to the presence of both the methoxymethyl group and the trifluoroacetate groups. This combination imparts distinct chemical properties, such as increased stability and potential bioactivity, making it valuable for various applications.
Properties
Molecular Formula |
C10H16F6N2O5 |
|---|---|
Molecular Weight |
358.23 g/mol |
IUPAC Name |
2-(methoxymethyl)piperazine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H14N2O.2C2HF3O2/c1-9-5-6-4-7-2-3-8-6;2*3-2(4,5)1(6)7/h6-8H,2-5H2,1H3;2*(H,6,7) |
InChI Key |
XSGVDZZRYFHFNJ-UHFFFAOYSA-N |
Canonical SMILES |
COCC1CNCCN1.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















